6-[4-(1,3-benzodioxol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one
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Overview
Description
6-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a benzodioxole moiety, a triazole ring, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting with the preparation of the benzodioxole derivative. This can be achieved through the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The triazole ring is then introduced via a cyclization reaction involving appropriate precursors under controlled conditions . The final step involves the formation of the dihydropyridazinone core through a condensation reaction with suitable reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
6-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes such as signal transduction, gene expression, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: This compound shares the benzodioxole moiety and exhibits similar biological activities.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole structure and are studied for their anticancer properties.
Uniqueness
6-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of a benzodioxole moiety, a triazole ring, and a dihydropyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H9N5O3S |
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Molecular Weight |
315.31 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H9N5O3S/c19-11-4-2-8(14-15-11)12-16-17-13(22)18(12)7-1-3-9-10(5-7)21-6-20-9/h1-5H,6H2,(H,15,19)(H,17,22) |
InChI Key |
NVLBJDLOOFVAIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)C4=NNC(=O)C=C4 |
Origin of Product |
United States |
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